REACTION_CXSMILES
|
C1C(=O)N(O[C:9]([C:11]2[CH:16]=[CH:15][C:14]([N:17]=[N+:18]=[N-:19])=[CH:13][CH:12]=2)=[O:10])C(=O)C1.[NH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][NH2:27]>C1COCC1>[N:17]([C:14]1[CH:13]=[CH:12][C:11]([C:9]([NH:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][NH2:27])=[O:10])=[CH:16][CH:15]=1)=[N+:18]=[N-:19]
|
Name
|
|
Quantity
|
11.62 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled on ice
|
Type
|
CUSTOM
|
Details
|
Subsequently, the ice bath is removed
|
Type
|
CUSTOM
|
Details
|
to adjust to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent is drawn off on the rotation evaporator and excess hexymethylene diamine
|
Type
|
CUSTOM
|
Details
|
is removed in a high vacuum as far as possible
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(C(=O)NCCCCCCN)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |